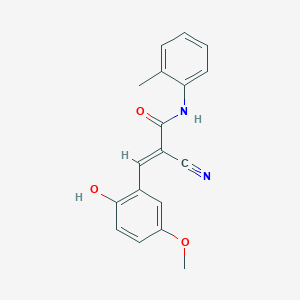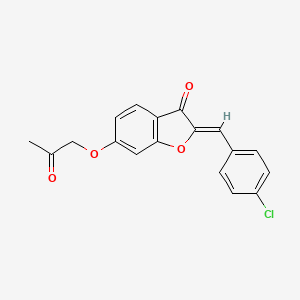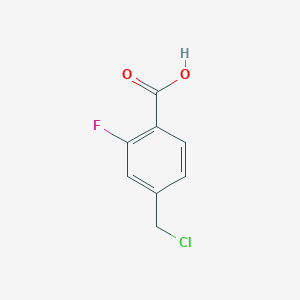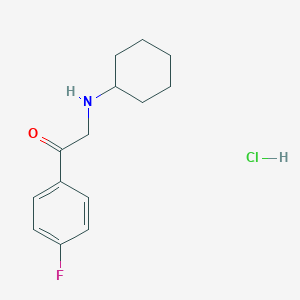
N-Boc-(+/-)-3-アミノ-3,4-ジメチルペンタ-4-エン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
“N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid” is a compound that involves a Boc-protected amino group . The Boc (tert-butyloxycarbonyl) group is a protecting group used in organic synthesis . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described .Molecular Structure Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Chemical Reactions Analysis
Boc-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate . Upon deprotonation, this reagent affords a doubly BOC-protected source of NH−2, which can be N-alkylated . N-Boc- and N-Cbz-protected amines can be directly converted into amides by a novel rhodium-catalyzed coupling with arylboroxines .作用機序
Target of Action
It is known that boc-protected amino acids are commonly used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
The compound acts as a Boc-protected amino acid . The Boc group serves as a protective group for the amino function during peptide synthesis . It is stable towards most nucleophiles and bases, allowing for selective reactions to occur elsewhere on the molecule . The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its role in peptide synthesis . By protecting the amino function, it allows for the selective synthesis of complex peptides. The removal of the Boc group under acidic conditions then allows for further reactions to occur at the amino site .
Action Environment
The action of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions . Therefore, the pH of the environment could influence the compound’s action, efficacy, and stability. Additionally, the compound’s action may also be influenced by the presence of other reactive species in the environment .
実験室実験の利点と制限
One advantage of using N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This can be useful in studying the role of specific enzymes in various biochemical and physiological processes. However, one limitation of using N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid. One area of research that has shown promise is the development of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid-based enzyme inhibitors for the treatment of cancer and other diseases. Another area of research is the use of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid in the study of protein-protein interactions, which can provide insight into the mechanisms of various biochemical processes. Additionally, researchers may explore the potential of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid in the development of new diagnostic tools and imaging agents.
合成法
The synthesis of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid involves several steps, including the protection of the amino group, the formation of a double bond, and the removal of the protecting group. One common method for synthesizing N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid involves the use of a palladium-catalyzed cross-coupling reaction between a Boc-protected amino acid and an alkene. This method has been shown to be efficient and effective in producing high yields of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid.
科学的研究の応用
N-Boc脱保護
N-Boc基は、合成有機化学における多段階反応およびペプチド合成において、最も広く使用されているアミン保護基の1つです . N-Boc脱保護のための効率的かつ持続可能な方法が、反応媒体と触媒として使用されるコリン塩化物/p-トルエンスルホン酸深共晶溶媒(DES)を用いて記述されています .
N-Boc保護
超音波照射下でのアミンのN-Boc保護のための、シンプルで迅速かつ効率的な方法が記述されています . 選択的なN-Boc保護は、室温で短い反応時間で、優れた単離収率で達成されました .
ジペプチド合成における使用
市販のtert-ブトキシカルボニル保護アミノ酸(Boc-AAILs)から誘導された、一連の室温イオン液体を作製しました。 得られた保護AAILは、一般的なカップリング試薬を用いたジペプチド合成における出発物質として使用されました .
フローケミストリーを用いた選択的脱保護
フローケミストリーを用いた、N-tert-ブトキシカルボニル(BOC)保護基の選択的脱保護のための、触媒的亜鉛-ヒドロキシアパタイトカラムの新しい用途が報告されています . このプロセスにより、亜鉛-ヒドロキシアパタイト(Zn-HAP)カラムを用いて、フローで150℃、30分間で、BOC保護基のほぼ定量的かつ選択的な脱保護が可能になります .
N-tert-ブトキシカルボニル無水物の形成の分析
N-tert-ブトキシカルボニル無水物の形成のための、エンタルピー、エントロピー、ギブスの自由エネルギーの変化が、温度範囲にわたって計算されました .
ピナコールボロン酸エステルのプロト脱ボロン化
Safety and Hazards
生化学分析
Biochemical Properties
The role of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid in biochemical reactions primarily involves its function as a protecting group for amines . The Boc group protects amines by forming less reactive carbamates, thereby preventing unwanted side reactions during synthesis . The specific enzymes, proteins, and other biomolecules that N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid interacts with would depend on the specific biochemical pathway or reaction in which it is involved.
Cellular Effects
As a Boc-protected amine, its primary role is in the protection of amines during synthesis, rather than exerting direct effects on cells .
Molecular Mechanism
The molecular mechanism of action of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid involves its role as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed (deprotected) with acid, resulting in the release of the protected amine .
Temporal Effects in Laboratory Settings
The temporal effects of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid in laboratory settings would primarily involve the time required for the addition and removal of the Boc group. The reactions for the addition and removal of the Boc group can take place under room temperature conditions for 1–4 hours .
Metabolic Pathways
As a Boc-protected amine, it is primarily involved in synthetic reactions rather than metabolic pathways within an organism .
Transport and Distribution
As a Boc-protected amine, it is primarily used in the context of organic synthesis, rather than being transported or distributed within biological systems .
Subcellular Localization
As a Boc-protected amine, it is primarily used in the context of organic synthesis, rather than being localized within specific subcellular compartments .
特性
IUPAC Name |
3,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8(2)12(6,7-9(14)15)13-10(16)17-11(3,4)5/h1,7H2,2-6H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTBFGGYTUKLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2426395.png)


![N1-(3-chloro-2-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2426400.png)
![1,3-dimethyl-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2426402.png)
![3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)


![N-[acetamido-(3-methoxy-4-pentoxyphenyl)methyl]acetamide](/img/structure/B2426410.png)
![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B2426411.png)

![1-(4-Chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2426414.png)